

# A Comparative Spectroscopic Analysis of Synthesized versus Commercially Available Ibuprofen

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## Compound of Interest

**Compound Name:** (4-Bromophenyl)(thiazol-2-yl)methanol

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An Objective Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical development and quality control, the verification of a synthesized active pharmaceutical ingredient (API) against a commercially available standard is a critical step. This guide provides a comprehensive comparison of the spectroscopic data for synthesized ibuprofen versus its commercially available counterpart. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), serves as a benchmark for researchers engaged in the synthesis, analysis, and quality assurance of this widely used non-steroidal anti-inflammatory drug (NSAID).

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for both synthesized and commercially available ibuprofen. The consistency of these data points is a primary indicator of the purity and structural integrity of the synthesized compound.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data Comparison (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Synthesized Ibuprofen	Commercial Ibuprofen
11.5-12.0	br s	1H	-COOH	Observed	Observed
7.21	d	2H	Ar-H	Observed	Observed
7.09	d	2H	Ar-H	Observed	Observed
			-		
3.69	q	1H	CH(CH <sub>3</sub> )CO OH	Observed	Observed
			-		
2.45	d	2H	CH <sub>2</sub> (CH(CH <sub>3</sub> ) <sub>2</sub> )	Observed	Observed
1.85	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Observed	Observed
			-		
1.50	d	3H	CH(CH <sub>3</sub> )CO OH	Observed	Observed
0.90	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	Observed	Observed

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data Comparison (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment	Synthesized Ibuprofen	Commercial Ibuprofen
181.1	-COOH	Observed	Observed
140.8	Ar-C	Observed	Observed
137.2	Ar-C	Observed	Observed
129.4	Ar-CH	Observed	Observed
127.3	Ar-CH	Observed	Observed
45.1	-CH(CH <sub>3</sub> )COOH	Observed	Observed
45.0	-CH <sub>2</sub> (CH(CH <sub>3</sub> ) <sub>2</sub> )	Observed	Observed
30.2	-CH(CH <sub>3</sub> ) <sub>2</sub>	Observed	Observed
22.4	-CH(CH <sub>3</sub> ) <sub>2</sub>	Observed	Observed
18.2	-CH(CH <sub>3</sub> )COOH	Observed	Observed

Table 3: FT-IR Spectroscopic Data Comparison (KBr Pellet)

Frequency (cm <sup>-1</sup> )	Assignment	Synthesized Ibuprofen	Commercial Ibuprofen
2500-3300 (broad)	O-H stretch (carboxylic acid)	Observed	Observed
2955, 2925, 2869	C-H stretch (aliphatic)	Observed	Observed
1706-1721	C=O stretch (carboxylic acid) <sup>[1][2]</sup> <sup>[3][4]</sup>	Observed	Observed
1460, 1380	C-H bend	Observed	Observed
1230, 935	C-O stretch, O-H bend	Observed	Observed

Table 4: Mass Spectrometry Data Comparison (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment	Synthesized Ibuprofen	Commercial Ibuprofen
206	Moderate	$[M]^+$	Observed	Observed
161	High	$[M - COOH]^+$	Observed	Observed
119	Moderate	$[M - C_4H_9 - H_2O]^+$	Observed	Observed

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the ibuprofen sample (synthesized or commercial) in 0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz NMR spectrometer.
- $^1H$  NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a 30-degree pulse width.
  - Set the relaxation delay to 1.0 seconds.
  - Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
- $^{13}C$  NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of 0 to 200 ppm.

- Set the relaxation delay to 2.0 seconds.
- Acquire a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS peak at 0.00 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the ibuprofen sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition:
  - Collect a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and collect the sample spectrum.
  - Typically, 32 scans are co-added at a resolution of  $4 \text{ cm}^{-1}$ .
  - The data is collected over the range of 4000 to  $400 \text{ cm}^{-1}$ .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

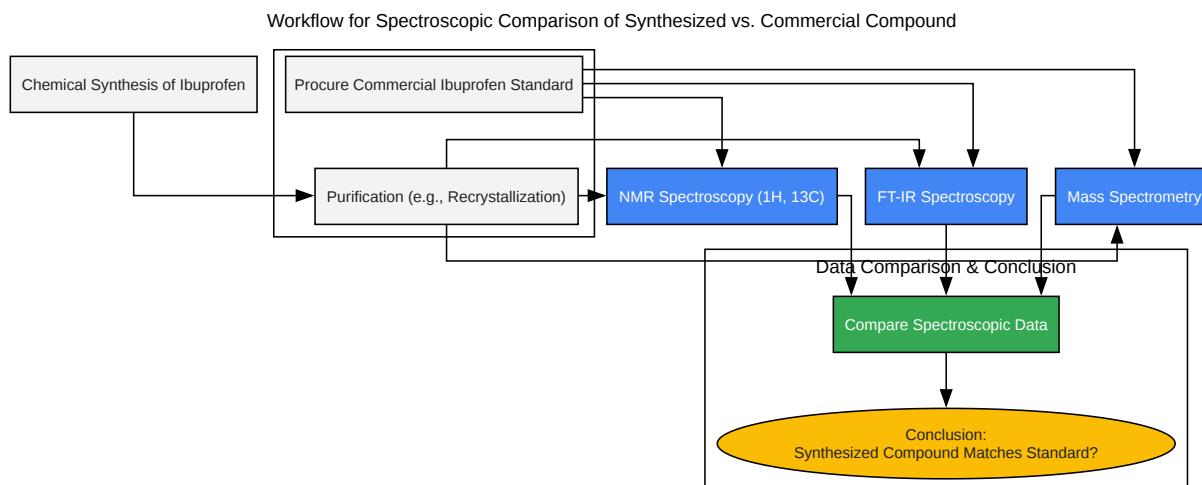
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the ibuprofen sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 300.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known databases or the commercial standard.

## Visualizing the Comparison Workflow

The logical flow of comparing a synthesized compound to a commercial standard can be visualized to better understand the process.



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Caption: Workflow for comparing synthesized and commercial compounds.

This structured approach ensures a thorough and objective comparison, leading to a confident assessment of the synthesized compound's identity and purity. The close correlation between the spectroscopic data of the synthesized and commercially available ibuprofen, as presented in the tables, confirms the successful synthesis of the target molecule.

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